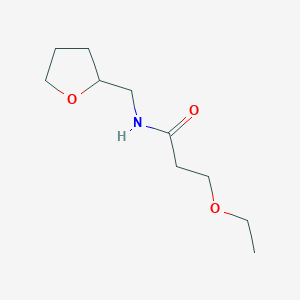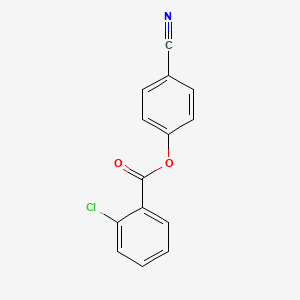![molecular formula C13H17NO3 B4192456 methyl 3-[(3-methylbutanoyl)amino]benzoate](/img/structure/B4192456.png)
methyl 3-[(3-methylbutanoyl)amino]benzoate
Vue d'ensemble
Description
Methyl 3-[(3-methylbutanoyl)amino]benzoate, also known as MMB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MMB belongs to the class of ester compounds and is commonly used as a building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of methyl 3-[(3-methylbutanoyl)amino]benzoate is not fully understood, but it is believed to act on various molecular targets such as ion channels, enzymes, and receptors. methyl 3-[(3-methylbutanoyl)amino]benzoate has been shown to inhibit the activity of TRPV1, a receptor involved in pain perception, by binding to the receptor's ligand-binding domain. methyl 3-[(3-methylbutanoyl)amino]benzoate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
methyl 3-[(3-methylbutanoyl)amino]benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. methyl 3-[(3-methylbutanoyl)amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. methyl 3-[(3-methylbutanoyl)amino]benzoate has also been shown to inhibit the activity of nociceptors, which are involved in pain perception. In cancer research, methyl 3-[(3-methylbutanoyl)amino]benzoate has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 3-[(3-methylbutanoyl)amino]benzoate in lab experiments is its synthetic accessibility, which allows for the production of large quantities of the compound. methyl 3-[(3-methylbutanoyl)amino]benzoate is also stable under various conditions, which makes it suitable for use in various assays. However, one limitation of using methyl 3-[(3-methylbutanoyl)amino]benzoate in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
For the research on methyl 3-[(3-methylbutanoyl)amino]benzoate include the development of analogs with improved potency and selectivity, investigation of its pharmacokinetics and pharmacodynamics, and determination of its potential side effects and toxicity.
Applications De Recherche Scientifique
Methyl 3-[(3-methylbutanoyl)amino]benzoate has been found to exhibit potential therapeutic applications in various fields such as cancer, inflammation, and pain management. In cancer research, methyl 3-[(3-methylbutanoyl)amino]benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common underlying factor in many diseases, and methyl 3-[(3-methylbutanoyl)amino]benzoate has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. methyl 3-[(3-methylbutanoyl)amino]benzoate has also been shown to have analgesic properties by inhibiting the activity of nociceptors.
Propriétés
IUPAC Name |
methyl 3-(3-methylbutanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)7-12(15)14-11-6-4-5-10(8-11)13(16)17-3/h4-6,8-9H,7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZGQOOJYRLYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-methylbutanamido)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4192381.png)
![N-4H-chromeno[4,3-d][1,3]thiazol-2-yl-N-phenylpentanamide](/img/structure/B4192382.png)
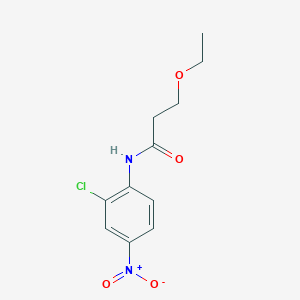
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4192384.png)
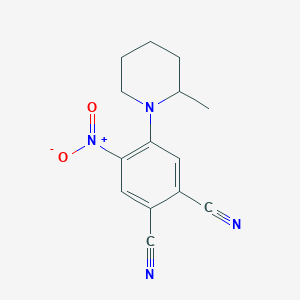
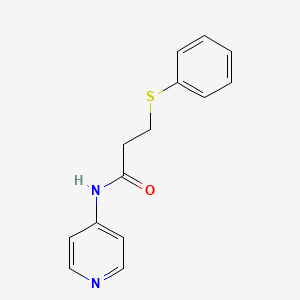
![2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4192415.png)
![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4192422.png)
![4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4192442.png)
